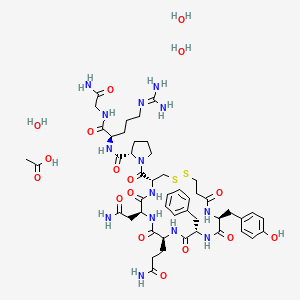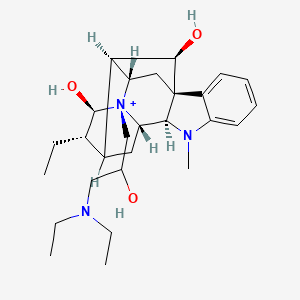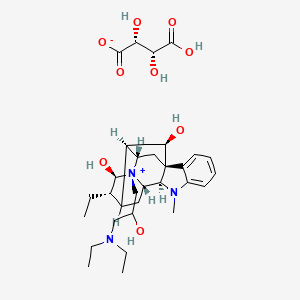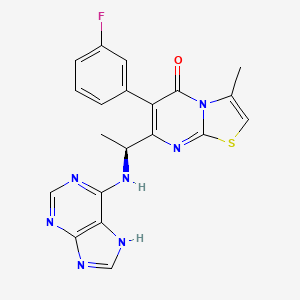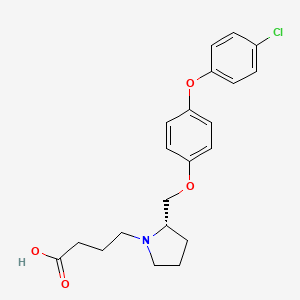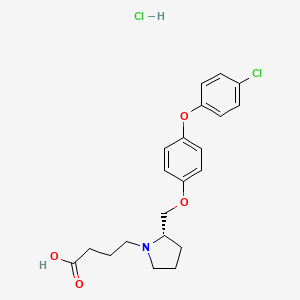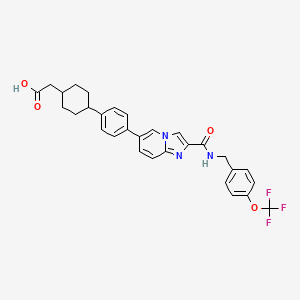
AF/Abdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dmb-rifampicin is an inhibitor of nucleic acid polymerases.
Scientific Research Applications
Cytotoxic Effects in Biological Studies
Research on AF/Abdp includes its cytotoxic effects, particularly in biological studies. A study by Steens (1977) found that AF/Abdp cis, a rifampicin derivative, exhibited toxic effects on the ovaries of young Xenopus laevis. It induced mitochondrial damage and significantly altered the ultrastructure of the nucleus of the pachytene oocyte (Steens, 1977).
Additive Fabrication in Medicine and Healthcare
Another significant application area of AF (Additive Fabrication) is in medicine and healthcare. Giannatsis and Dedoussis (2009) discussed how AF and rapid prototyping technologies are not only integral to product development and manufacturing but also have diverse applications in healthcare. This includes creating custom implants, anatomical models for surgical planning, and drug delivery devices (Giannatsis & Dedoussis, 2009).
Aerospace Material Research
AF technology plays a vital role in aerospace material research. Rosenstein (1991) highlighted the U.S. Air Force Office of Scientific Research's contribution to understanding materials properties crucial for aerospace applications. The research emphasized on titanium-, aluminum-, and nickel-based alloys, refractory alloys, intermetallics, and metal matrix composites (Rosenstein, 1991).
Environmental Monitoring and Prediction
In environmental science, the ABDMAP project, outlined by Cracknell et al. (2001), is an example of AF/Abdp application. The project used Earth observation data for monitoring and predicting algal blooms, including toxic algal blooms, highlighting the application of remote sensing in environmental research (Cracknell, Newcombe, Black, & Kirby, 2001).
Atomic Force Microscopy in Biology
AFM (Atomic Force Microscopy), a branch of AF, is extensively used in biological research. Shao et al. (1996) provided a comprehensive review of biological AFM, underscoring its role in structural research and understanding various biological processes. The study highlighted the potential of AFM in contributing uniquely to the comprehension of biological phenomena (Shao, Mou, Czajkowsky, Yang, & Yuan, 1996).
properties
CAS RN |
13292-47-2 |
|---|---|
Product Name |
AF/Abdp |
Molecular Formula |
C51H66N4O12 |
Molecular Weight |
927.11 |
IUPAC Name |
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 8-(N-(4-benzyl-2,6-dimethyl-1-piperazinyl)formimidoyl)-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate |
InChI |
1S/C51H66N4O12/c1-26-16-15-17-27(2)50(63)53-41-36(22-52-55-28(3)23-54(24-29(55)4)25-35-18-13-12-14-19-35)45(60)38-39(46(41)61)44(59)33(8)48-40(38)49(62)51(10,67-48)65-21-20-37(64-11)30(5)47(66-34(9)56)32(7)43(58)31(6)42(26)57/h12-22,26,28-32,37,42-43,47,57-61H,23-25H2,1-11H3,(H,53,63)/b16-15+,21-20+,27-17-,52-22+/t26-,28?,29?,30+,31+,32+,37-,42-,43+,47+,51-/m0/s1 |
InChI Key |
VBPKXILIWJWJAB-DEWHWMQSSA-N |
SMILES |
c12c3O[C@@](C2=O)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](C)[C@H]([C@H](C=CC=C(C(Nc2c(c(c1c(c2\C=N\N1[C@@H](CN(C[C@@H]1C)Cc1ccccc1)C)O)c(c3C)O)O)=O)C)C)O)O)C)OC(=O)C)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF Flash ABDP, Dmb-rifampicin, Rifampicin AF/abdp |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




